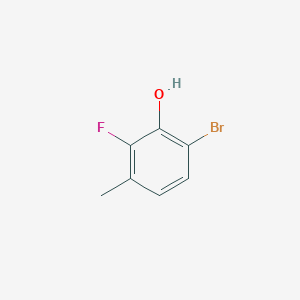

6-Bromo-2-fluoro-3-methylphenol

描述

Structure

3D Structure

属性

IUPAC Name |

6-bromo-2-fluoro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYXSZKVQBFLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303881 | |

| Record name | 6-Bromo-2-fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310416-52-4 | |

| Record name | 6-Bromo-2-fluoro-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310416-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-fluoro-3-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights into the Reactivity of 6 Bromo 2 Fluoro 3 Methylphenol

Reaction Pathways Involving Radical Species in Halogenated Phenols

Radical reactions are fundamental to the transformation of halogenated phenols in various chemical and biological systems. These reactions typically proceed via a chain mechanism consisting of three distinct phases: initiation, propagation, and termination. lumenlearning.comlibretexts.org

Initiation: This initial step involves the formation of a radical species, often through the homolytic cleavage of a molecule, which can be induced by heat or UV radiation. lumenlearning.comlibretexts.org

Propagation: In this phase, a reactive radical reacts with a stable molecule to generate a new radical, thus continuing the chain reaction. lumenlearning.comlibretexts.org

Termination: The chain reaction concludes when two radical species react with each other to form a stable, non-radical product. lumenlearning.comlibretexts.org

In the context of halogenated phenols, phenoxy radicals are common intermediates when these compounds react with other radicals, such as the hydroxyl radical. researchgate.net

Hydroxyl radicals (•OH) are highly reactive species that play a significant role in the oxidative degradation of phenolic compounds in aqueous environments and biological systems. researchgate.netpnas.org The reaction between a hydroxyl radical and a phenol (B47542) can proceed through several pathways. researchgate.net One major pathway involves the addition of the hydroxyl radical to the aromatic ring, forming a dihydroxycyclohexadienyl radical intermediate. researchgate.netacs.org This intermediate can then undergo further reactions, including the elimination of a water molecule to form a phenoxyl radical. researchgate.net The degradation of phenol by hydroxyl radicals can lead to ring cleavage and the formation of various organic acids, such as maleic acid, succinic acid, and oxalic acid. researchgate.net

Table 1: Key Intermediates in Hydroxyl Radical-Initiated Degradation of Phenols

| Intermediate | Formation Pathway | Subsequent Reactions |

|---|---|---|

| Dihydroxycyclohexadienyl radical | Addition of •OH to the aromatic ring | Water elimination to form phenoxyl radical, further oxidation |

Proton-Coupled Electron Transfer (PCET) is a fundamental reaction process that involves the transfer of both a proton and an electron from one molecule to another. wikipedia.org This mechanism is particularly relevant to the oxidation of phenols. nih.gov PCET can occur through different pathways: a stepwise process where electron transfer is followed by proton transfer (ETPT), a stepwise process where proton transfer is followed by electron transfer (PTET), or a concerted process where the electron and proton are transferred in a single kinetic step (CPET). wikipedia.orgnih.gov The concerted pathway often allows for bypassing high-energy intermediates that would be formed in the stepwise pathways. nih.gov The oxidation of phenols, which is relevant to the reactivity of 6-Bromo-2-fluoro-3-methylphenol, has been a key system for studying PCET mechanisms. nih.govyale.edu Theoretical studies have shown that both PCET and hydrogen atom transfer (HAT) transition states can exist for the phenoxyl/phenol couple, with solvent polarity influencing the reaction barrier. nih.gov

Enzymatic Transformations and Dehalogenation Mechanisms of Halogenated Phenol Derivatives

Enzymes play a critical role in the biodegradation of halogenated organic compounds. nih.gov Nature has evolved a diverse array of enzymes that can install and remove halogen atoms from organic molecules through various mechanistic strategies, including oxidation, reduction, and substitution. nih.govacs.org

Peroxidase enzymes, such as horseradish peroxidase (HRP), are capable of catalyzing the oxidative dehalogenation of halogenated phenols. nih.govresearchgate.net The mechanism of this reaction involves the oxidation of the halogenated phenol substrate. nih.gov Quantum mechanical/molecular mechanical (QM/MM) modeling suggests that the process involves two sequential one-electron oxidations of the halogenated phenol. nih.gov This leads to the formation of a cationic intermediate that resembles a Meisenheimer complex, a common intermediate in nucleophilic aromatic substitution. nih.gov This intermediate then undergoes further reaction, leading to the removal of the halogen atom. nih.gov Heme-dependent haloperoxidases require hydrogen peroxide (H₂O₂) to oxidize halide ions, which are then transferred to a substrate. acs.orgmdpi.com

Table 2: Steps in Peroxidase-Catalyzed Oxidative Dehalogenation

| Step | Description | Key Species |

|---|---|---|

| 1 | Formation of Compound I | Ferric enzyme, H₂O₂ |

| 2 | First one-electron oxidation of substrate | Compound I, Halogenated phenol |

| 3 | Second one-electron oxidation of substrate | Compound II, Halogenated phenol radical |

| 4 | Formation of cationic intermediate | Halogenated phenol cation |

Nucleophilic and Electrophilic Substitution Reactions on Halogenated Phenols

The aromatic ring of halogenated phenols is subject to both nucleophilic and electrophilic substitution reactions, with the reactivity being influenced by the substituents present on the ring.

Nucleophilic Aromatic Substitution (SNA r): Generally, aryl halides are resistant to nucleophilic attack. However, the presence of strongly electron-withdrawing groups on the aromatic ring can significantly increase the rate of nucleophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds through a two-step mechanism involving the attack of a nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

Electrophilic Aromatic Substitution: Phenols are highly susceptible to electrophilic aromatic substitution reactions due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring. byjus.comchemistrysteps.com The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.commlsu.ac.in Halogenation of phenols can occur even without a Lewis acid catalyst. byjus.comwikipedia.org The reaction conditions, such as the polarity of the solvent, can influence the extent of halogenation. mlsu.ac.inwikipedia.org

Inability to Generate Article Due to Lack of Publicly Available Spectroscopic Data

Following a comprehensive search for experimental and theoretical spectroscopic data for the compound "this compound," it has been determined that the specific, detailed information required to construct the requested article is not available in the public domain.

Numerous searches were conducted across scientific databases, chemical supplier catalogs, and scholarly literature to locate advanced spectroscopic characterization data, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No publicly accessible ¹H, ¹³C, or ¹⁹F NMR spectra, chemical shifts, or coupling constants were found. Similarly, data from two-dimensional NMR techniques such as COSY, HSQC, or HMBC for this specific compound could not be located.

Vibrational Spectroscopy: Experimental Infrared (IR) and Raman spectra, which are necessary to identify characteristic vibrational modes and functional groups, are not available in the searched resources.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Information regarding the electronic transitions and absorption maxima (λmax) for this compound is not present in accessible literature.

Without this fundamental data, it is impossible to generate a scientifically accurate, thorough, and informative article that adheres to the user's detailed outline. The creation of data tables and the discussion of research findings for each specified spectroscopic technique cannot proceed. To provide an article under these circumstances would require the fabrication of data, which would be scientifically unsound and misleading.

Therefore, the request to generate an English article focusing on the advanced spectroscopic characterization of this compound cannot be fulfilled at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2 Fluoro 3 Methylphenol

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For 6-Bromo-2-fluoro-3-methylphenol (C₇H₆BrFO), this analysis provides definitive confirmation of its elemental composition and offers insights into its structural connectivity through characteristic fragmentation patterns.

The molecular weight of this compound is 205.02 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) is expected to be prominent. A key feature in the spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (50.7% and 49.3%, respectively). docbrown.info This results in the appearance of two peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M) and another of almost equal intensity for the molecule containing ⁸¹Br (M+2). The calculated monoisotopic mass of the [M]⁺ ion (containing ⁷⁹Br) is 203.95861 Da. nih.gov

The fragmentation of the molecular ion upon electron ionization provides structural information. For halogenated phenols, fragmentation typically involves the cleavage of the carbon-halogen bond or fragmentation of the substituents on the aromatic ring. Common fragmentation pathways for this compound would include the loss of a bromine radical (Br•), the loss of a methyl radical (•CH₃), and the elimination of a neutral molecule like carbon monoxide (CO) following rearrangement.

The primary fragmentation pathways and the expected m/z values for the resulting ions are detailed in the table below.

| Ion | Description | Expected m/z Value |

|---|---|---|

| [C₇H₆BrFO]⁺ | Molecular Ion (M⁺) with ⁷⁹Br / ⁸¹Br | 204 / 206 |

| [C₇H₆FO]⁺ | Loss of Bromine radical ([M-Br]⁺) | 125 |

| [C₆H₃BrFO]⁺ | Loss of Methyl radical ([M-CH₃]⁺) | 189 / 191 |

| [C₆H₆BrF]⁺ | Loss of Carbon Monoxide ([M-CO]⁺) | 176 / 178 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing (Applicable to Crystalline Derivatives)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While specific crystallographic data for this compound has not been detailed in available research, the technique is highly applicable to crystalline derivatives of this and similar phenolic compounds. nih.govrsc.org An analysis would provide invaluable information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Should a suitable single crystal of this compound or a derivative be obtained, X-ray diffraction analysis would reveal several key structural aspects. The planarity of the phenyl ring would be confirmed, and the precise bond lengths and angles for all constituent atoms could be determined. This would allow for an investigation of the electronic effects of the substituents (bromo, fluoro, methyl, and hydroxyl groups) on the geometry of the aromatic ring.

Furthermore, the analysis would elucidate the supramolecular architecture of the crystal lattice. The hydroxyl group is a strong hydrogen bond donor, and it would be expected to participate in intermolecular hydrogen bonding, potentially with the oxygen or fluorine atoms of neighboring molecules. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction. The packing arrangement would likely be influenced by a combination of these hydrogen bonds, halogen bonds, and weaker van der Waals forces, including potential π-π stacking between the aromatic rings. rsc.org

The table below outlines the key structural parameters that would be obtained from a single-crystal X-ray diffraction study.

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-O, C-Br, C-F). |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-C-C, C-O-H). |

| Torsion Angles (°) | Defines the conformation of the molecule, such as the orientation of the hydroxyl and methyl groups relative to the ring. |

| Intermolecular Interactions | Identifies and quantifies non-covalent forces like hydrogen bonding and halogen bonding, including donor-acceptor distances and angles. |

Environmental Fate and Transformation Pathways of Halogenated Phenols in Aquatic and Atmospheric Systems

Photodegradation Mechanisms and Kinetics under Simulated Environmental Conditions

Photodegradation, or photolysis, is a key abiotic process that contributes to the transformation of halogenated phenols in sunlit surface waters and the atmosphere. This process involves the absorption of light energy by the molecule, leading to its decomposition. The rate and mechanism of photodegradation are influenced by factors such as the wavelength of light, the presence of photosensitizing agents in the water, and the chemical structure of the phenol (B47542) itself. mdpi.comnih.gov

Research on related halogenated compounds demonstrates that photolysis often proceeds via pseudo-first-order kinetics. mdpi.come3s-conferences.org The primary mechanism for many halogenated aromatic compounds is reductive dehalogenation, where a carbon-halogen bond is cleaved, and the halogen atom is replaced with a hydrogen atom. mdpi.com For instance, studies on new brominated flame retardants (NBFRs) show that the nucleophilic reaction of the bromine atom on the benzene (B151609) ring is a primary pathway in their photodegradation. mdpi.com The energy of the light source significantly impacts the degradation rate; for example, the degradation of NBFRs was found to be much faster under UV light in the 180-334 nm range compared to visible light (400-700 nm). mdpi.com

The presence of natural substances in water, such as humic acids, can also influence photodegradation rates. Humic acids can act as photosensitizers, accelerating the breakdown of pollutants by generating reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen. nih.gov However, they can also have an inhibitory effect by shielding the pollutant from direct sunlight. e3s-conferences.org The pH of the water is another critical factor, as it affects the speciation of the phenolic compound (phenate vs. phenol form), which can alter its light absorption properties and reactivity. diva-portal.org

Table 1: Photodegradation Kinetics of Selected Halogenated Compounds under Simulated Conditions

| Compound | Conditions | Rate Constant (k) | Half-life (t1/2) | Source |

|---|---|---|---|---|

| Pentabromobenzyl acrylate (B77674) (PBBA) | 334-365 nm UV, n-hexane | 0.0433 min⁻¹ | - | mdpi.com |

| Pentabromoethylbenzene (PBEB) | 334-365 nm UV, n-hexane | 0.0265 min⁻¹ | - | mdpi.com |

| Hexabromobenzene (B166198) (HBB) | 334-365 nm UV, n-hexane | 0.0311 min⁻¹ | - | mdpi.com |

| Pyridaben | Simulated sunlight, distilled water | - | 2.36 h | nih.gov |

| Tetrabromobisphenol A (TBBPA) | pH 8 | Rate at pH 8 was 6x higher than at pH 6 | - | diva-portal.org |

Biodegradation Processes by Microbial Consortia and Isolated Strains

Biodegradation is a critical pathway for the natural attenuation of halogenated phenols in soil and aquatic environments. This process relies on the metabolic activity of microorganisms to break down these complex molecules into simpler, less toxic substances. nih.gov Both aerobic and anaerobic bacteria have demonstrated the ability to degrade various halogenated phenols. nih.gov

Under anaerobic conditions, particularly in environments like marine and estuarine sediments, reductive dehalogenation is a common initial step. asm.orgresearchgate.netnih.gov In this process, the halogen substituent is removed and replaced by a hydrogen atom. nih.gov Sulfate-reducing and methanogenic consortia have been shown to effectively dehalogenate and mineralize chlorophenols, bromophenols, and iodophenols. asm.orgresearchgate.netnih.gov For example, a sulfidogenic consortium enriched from estuarine sediment was able to degrade 4-bromophenol (B116583) and mineralize it to CO2, with the process being dependent on the presence of sulfate (B86663) as an electron acceptor. asm.orgresearchgate.netnih.gov Interestingly, the same consortium could not degrade 4-fluorophenol, suggesting that the type of halogen significantly influences biodegradability. asm.orgresearchgate.netnih.gov

Under aerobic conditions, degradation pathways typically involve hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov Various bacterial strains, particularly from the genus Pseudomonas and Arthrobacter, have been isolated that can utilize phenols and their halogenated derivatives as a source of carbon and energy. cyberleninka.ru For instance, a phototrophic bacterium, Rhodopseudomonas palustris, was found to assimilate and degrade 2-chlorophenol, with immobilized cells showing high efficiency. ijmra.us The degradation of organophosphate pesticides can also lead to the formation of halogenated phenol derivatives, which are then subject to further microbial breakdown. nih.gov

Upper Pathway: Initial transformation and removal of side groups to form simpler halogenated aromatic compounds like halogenated phenols. nih.gov

Middle Pathway: Dehalogenation of these intermediate compounds to produce catechols or other dihydroxybenzenes. nih.gov

Lower Pathway: Cleavage of the aromatic ring and subsequent metabolism into central cellular pathways.

Table 2: Microbial Degradation of Halogenated Phenols

| Halogenated Phenol | Microbial Agent | Conditions | Key Findings | Source |

|---|---|---|---|---|

| 4-Chlorophenol | Sulfidogenic consortium | Anaerobic, estuarine sediment | Degraded and mineralized to CO2; dependent on sulfate. | asm.orgresearchgate.netnih.gov |

| 4-Bromophenol | Sulfidogenic consortium | Anaerobic, estuarine sediment | Degraded with stoichiometric release of halide. | asm.orgresearchgate.netnih.gov |

| 4-Iodophenol | Sulfidogenic consortium | Anaerobic, estuarine sediment | Degraded at rates similar to 4-chlorophenol. | asm.orgresearchgate.netnih.gov |

| 2-Chlorophenol | Rhodopseudomonas palustris | Aerobic, immobilized cells | ~95% degradation of 2-CP. | ijmra.us |

| Chlorinated Phenols | Pseudomonas and Arthrobacter sp. | Aerobic | Capable of degrading various chlorinated phenols. | cyberleninka.ru |

Advanced Oxidation Processes (AOPs) for the Degradation of Halogenated Phenols

For persistent halogenated phenols that are resistant to conventional treatment methods, Advanced Oxidation Processes (AOPs) offer a powerful alternative for their degradation. AOPs are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). mdpi.com These radicals can attack and mineralize a wide range of organic pollutants. mdpi.com

Common AOPs include:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) with ultraviolet (UV) light to generate hydroxyl radicals. It has been shown to be highly effective for the degradation of various fluorinated and chlorinated compounds. nih.govbohrium.comnih.gov For example, 6:2 fluorotelomer sulfonate (6:2 FTS-K) was effectively degraded using UV/H₂O₂, following pseudo-first-order kinetics. bohrium.comnih.gov The degradation pathway involved hydroxyl radical attack, desulfonation, and subsequent breakdown of the fluorinated chain. bohrium.comnih.gov

Fenton and Photo-Fenton: The Fenton reaction uses a mixture of hydrogen peroxide and ferrous iron (Fe²⁺) to produce hydroxyl radicals. The efficiency can be enhanced with UV light (photo-Fenton). This method is effective but typically requires acidic pH conditions. mdpi.com

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with pollutants or decompose to form hydroxyl radicals, especially at high pH. nih.gov Combinations of ozone with UV light or H₂O₂ (peroxone) can further increase the oxidation efficiency. mdpi.comnih.gov

Photocatalysis (e.g., TiO₂/UV): This process uses a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs. These lead to the formation of hydroxyl radicals and other reactive oxygen species on the catalyst surface. nih.govnih.gov This method has been successfully used to degrade pentachlorophenol (B1679276) and pentabromophenol. nih.gov

The effectiveness of AOPs can be influenced by water matrix components. For instance, carbonate and bicarbonate ions, common in natural waters, can act as scavengers of hydroxyl radicals, potentially reducing the degradation efficiency of some pollutants. mdpi.com However, in other cases, they can react to form carbonate radicals, which can also contribute to degradation. mdpi.com

Table 3: Efficacy of Different AOPs on Halogenated Pollutants

| Pollutant | AOP Method | Key Findings | Source |

|---|---|---|---|

| Phenol, 4-Chlorophenol | O₃+UV-vis, O₃+UV-vis+TiO₂ | Showed the best efficiency for phenol elimination and TOC decay. | nih.gov |

| Pentachlorophenol (PCP) | TiO₂/UVB Photocatalysis | ~97% transformation at optimal flow rate. | nih.gov |

| Pentabromophenol (PBP) | TiO₂/UVB Photocatalysis | ~96% transformation at optimal flow rate. | nih.gov |

| 6:2 Fluorotelomer Sulfonate | UV/H₂O₂ | Most effective method tested; led to nearly complete desulfonation and defluorination. | bohrium.comnih.gov |

| Imidazolium Ionic Liquids | UV/H₂O₂ | Most effective method for degradation among those tested. | mdpi.com |

Sorption and Transport Phenomena of Substituted Phenols in Environmental Matrices

The mobility and distribution of substituted phenols like 6-bromo-2-fluoro-3-methylphenol in the environment are largely controlled by sorption processes. Sorption to soil, sediment, and suspended particles can significantly reduce the concentration of the compound in the aqueous phase, thereby affecting its transport, bioavailability, and degradation rate. cdc.gov

The primary factors influencing the sorption of phenolic compounds include:

Soil/Sediment Properties: The organic carbon content is often the most critical factor. Phenolic compounds tend to partition into the soil's organic matter. Clay content and type can also play a role through surface adsorption mechanisms. e3s-conferences.org

Compound Properties: The hydrophobicity of the phenol, often expressed by its octanol-water partition coefficient (Kow), is a key determinant. More hydrophobic compounds tend to sorb more strongly. The presence and type of substituents (like bromine and fluorine) on the phenol ring will affect its hydrophobicity and electronic properties, thus influencing sorption.

Environmental Conditions: The pH of the soil or water is crucial as it determines whether the phenol exists in its neutral form or as a more water-soluble phenolate (B1203915) anion. cdc.gov The anionic form is generally less sorbed to organic matter and negatively charged clay surfaces.

Phenol itself is generally mobile in soil and can leach into groundwater if not degraded. cdc.gov However, halogenation can increase a compound's hydrophobicity, leading to stronger sorption and reduced mobility. For instance, studies on the photodegradation of hexabromobenzene (HBB) on soil surfaces showed that its interaction with different soil minerals (silica gel, montmorillonite, kaolinite) significantly affected its degradation rate, highlighting the importance of surface-specific interactions. e3s-conferences.org The presence of humic acid in the soil matrix can also enhance the sorption of organic pollutants, further limiting their transport. e3s-conferences.org

Substituted phenols, being polar, can also interact with cell membranes, and their ability to partition into lipid bilayers can be an indicator of their potential to bioaccumulate. nih.gov Studies have shown that various substituted phenols can increase the fluidity of cell membranes, with the effect being dependent on the type and number of substituents. nih.gov This interaction with biological matrices is a key aspect of their environmental transport and toxicology.

Table 4: Factors Influencing Environmental Sorption and Transport of Phenolic Compounds

| Factor | Influence on Sorption/Transport | Examples/Details | Source |

|---|---|---|---|

| Soil Organic Matter | Increased sorption, reduced transport | Primary sorbent for non-ionic organic compounds like phenols. | e3s-conferences.org |

| pH | Affects speciation and sorption | Phenols are more mobile at higher pH due to deprotonation to the more soluble phenolate anion. | cdc.gov |

| Hydrophobicity (Kow) | Increased sorption with higher Kow | Halogenation generally increases Kow, leading to stronger sorption. | nih.gov |

| Clay Minerals | Can increase or decrease sorption | Sorption depends on clay type, surface charge, and the presence of organic coatings. | e3s-conferences.org |

| Humic Substances | Generally increase sorption | Can act as a partition medium and affect photodegradation rates. | e3s-conferences.org |

Advanced Research Applications and Future Directions for 6 Bromo 2 Fluoro 3 Methylphenol

Utilization as a Building Block in Complex Organic Synthesis

The strategic placement of bromo, fluoro, and methyl groups on the phenolic ring makes 6-Bromo-2-fluoro-3-methylphenol a versatile intermediate in the synthesis of more complex molecules. The interplay of these substituents allows for regioselective reactions, a crucial aspect of modern organic synthesis. The electron-withdrawing nature of the fluorine and bromine atoms, combined with the electron-donating effect of the methyl group and the directing influence of the hydroxyl group, creates a unique chemical entity with multiple reactive sites.

A notable application of this compound is in the development of pharmaceutical agents. For instance, it has been cited as a reactant in the synthesis of monoacylglycerol lipase (B570770) (MAGL) inhibitors. google.com MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a promising therapeutic strategy for a range of neurological and inflammatory disorders. The synthesis of these inhibitors often involves the coupling of the phenolic oxygen of this compound with a suitable heterocyclic or carbocyclic core structure. The bromine atom can also serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional complexity and tailor the properties of the final molecule.

Below is a table summarizing the key reactive sites of this compound and their potential transformations in organic synthesis:

| Functional Group | Potential Reactions | Resulting Structures |

| Phenolic -OH | Etherification, Esterification | Ethers, Esters |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted phenols |

| Bromine Atom | Cross-coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), Grignard Reagent Formation | Biaryls, Alkynylated phenols, Aminated phenols, Organometallic reagents |

| Fluorine Atom | Nucleophilic Aromatic Substitution (under harsh conditions) | Aryl ethers, Aryl amines |

Exploration in Materials Science Research

The unique combination of a halogen (bromine) and a fluorine atom on a phenolic backbone suggests potential applications for this compound as an intermediate in materials science. Halogenated organic compounds are known to impart specific properties to materials, such as flame retardancy, thermal stability, and altered electronic characteristics.

While specific research on polymers or functional materials derived directly from this compound is limited, the broader class of halogenated phenols has been explored for the creation of novel materials. For example, brominated phenols can be used as monomers or additives in the production of flame-retardant polymers. The presence of bromine can interfere with the combustion process in the gas phase, thus reducing the flammability of the material.

Furthermore, the fluorine atom can enhance the thermal stability and chemical resistance of polymers. The incorporation of fluorinated monomers can lead to materials with low surface energy, resulting in hydrophobic and oleophobic properties. It is plausible that this compound could be explored as a comonomer in the synthesis of specialty polymers, such as polyesters or polycarbonates, where its unique substitution pattern could lead to materials with a desirable combination of properties. The patent literature also alludes to the use of related compounds in the context of ion-exchange polymers, suggesting another potential avenue for research. google.com

Theoretical Predictions for Novel Derivatization Pathways and Reactivity Patterns

Computational chemistry provides powerful tools to predict the reactivity and potential derivatization pathways of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to determine various quantum chemical descriptors that shed light on its chemical behavior.

The distribution of electron density in the aromatic ring is significantly influenced by the substituents. The hydroxyl and methyl groups are ortho-, para-directing activators, while the fluorine and bromine atoms are ortho-, para-directing deactivators for electrophilic aromatic substitution. DFT calculations can predict the most likely sites for electrophilic attack, guiding synthetic chemists in designing selective reactions. For instance, the calculation of Fukui functions can pinpoint the atoms most susceptible to nucleophilic or electrophilic attack.

Moreover, theoretical studies on similar halogenated phenols can offer insights. For example, computational analyses have been used to understand the excited-state dynamics of fluorophenols, which is crucial for predicting their photochemical behavior and potential applications in photochemically active materials. Theoretical models can also predict the bond dissociation energies, providing information on the relative stability of different bonds within the molecule and guiding the choice of reaction conditions for selective bond cleavage.

A summary of predictable reactivity based on theoretical models is presented below:

| Property | Predicted Influence of Substituents |

| Electron Density Distribution | -OH and -CH3 groups increase electron density at ortho and para positions. -F and -Br atoms withdraw electron density. |

| Site of Electrophilic Attack | Likely directed by the interplay of activating and deactivating groups to specific positions on the ring. |

| Acidity of Phenolic -OH | Increased due to the electron-withdrawing effects of fluorine and bromine. |

| Bond Strengths | The C-Br bond is generally weaker than the C-F bond, suggesting selective reactivity at the bromine position. |

Integration of Multidisciplinary Methodologies in Halogenated Phenol (B47542) Research

The comprehensive study of this compound and its potential applications necessitates a multidisciplinary approach that integrates synthetic chemistry, materials science, and computational modeling. This synergistic strategy allows for a deeper understanding of the molecule's properties and accelerates the discovery of new applications.

The process often begins with theoretical predictions of reactivity and potential properties of derivatives. Computational screening can identify promising synthetic targets for specific applications, such as drug candidates or new polymer precursors. These in silico findings then guide the experimental work in the synthetic chemistry lab, where the predicted reactions are carried out and the resulting compounds are characterized.

Once new molecules or materials are synthesized, their properties are evaluated using a variety of analytical techniques. For potential pharmaceutical applications, this would involve biological assays to determine efficacy and selectivity. For materials science, this would include thermal analysis, mechanical testing, and surface characterization. The experimental data obtained can then be used to refine the computational models, creating a feedback loop that enhances the predictive power of the theoretical methods. This integrated workflow, combining computational foresight with experimental validation, is becoming increasingly crucial in the field of organofluorine chemistry and the broader study of halogenated compounds.

常见问题

Basic: What synthetic routes are recommended for preparing 6-Bromo-2-fluoro-3-methylphenol?

The synthesis of this compound typically involves directed electrophilic aromatic substitution or functional group interconversion . For example:

- Bromination of a fluorinated cresol derivative using reagents like NBS (N-bromosuccinimide) under controlled conditions to ensure regioselectivity .

- Directed ortho-metalation strategies, where a directing group (e.g., -OH or -OMe) guides the introduction of bromine at the para position relative to the fluorine substituent .

Key considerations include optimizing reaction temperature (e.g., 0–6°C for intermediates prone to degradation) and purification via column chromatography or recrystallization .

Basic: How should researchers characterize the purity and structure of this compound?

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) or gas chromatography (GC) for volatile derivatives .

- Structural Confirmation :

Advanced: How does the steric and electronic interplay of substituents influence reactivity in cross-coupling reactions?

The methyl group at C3 introduces steric hindrance, potentially slowing nucleophilic attacks at adjacent positions, while the electron-withdrawing fluorine at C2 deactivates the ring, directing electrophiles to the para position (C6). For example:

- Suzuki-Miyaura Coupling : Boronic acid derivatives (e.g., 4-Bromo-2-fluorophenylboronic acid) react preferentially at the bromine site, but steric effects may require elevated temperatures or bulky ligands .

- Nucleophilic Aromatic Substitution : Fluorine’s strong electron-withdrawing effect enhances reactivity at C6, enabling substitution with amines or alkoxides under mild conditions .

Advanced: How can crystallographic data resolve contradictions in reported melting points or solubility?

Conflicting reports on physical properties (e.g., melting points ranging from 42–49°C in similar bromo-fluorophenols) can be resolved via single-crystal X-ray diffraction . For instance:

- Evidence of hydrogen bonding between phenolic -OH and adjacent substituents (e.g., methyl) may explain higher melting points in certain polymorphs .

- Solubility discrepancies in polar vs. non-polar solvents (e.g., DMSO vs. hexane) can be linked to crystal packing efficiency, as shown in studies of analogous compounds .

Basic: What precautions are critical for handling and storing this compound?

- Storage : Store at 0–6°C in amber vials to prevent photodegradation and thermal decomposition .

- Handling : Use inert atmospheres (N/Ar) during reactions to avoid oxidation of the phenol group. Gloveboxes are recommended for air-sensitive derivatives .

Advanced: What strategies optimize regioselectivity in derivatizing this compound for drug discovery?

- Protection/Deprotection : Protect the phenolic -OH with acetyl or benzyl groups to direct reactions to the bromine or fluorine sites .

- Directed C-H Functionalization : Use transition-metal catalysts (e.g., Pd) to install heterocycles or bioisosteres at C6, leveraging the bromine as a leaving group .

- Enzymatic Modifications : Lipase-mediated acetylation of the phenol group enables selective modification while preserving other functional groups .

Basic: How can researchers validate the stability of this compound under experimental conditions?

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours, followed by HPLC analysis to detect degradation products .

- Thermogravimetric Analysis (TGA) : Monitor weight loss under heating (e.g., 25–300°C) to identify decomposition thresholds .

Advanced: What computational methods predict the compound’s bioactivity or toxicity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and potential metabolic activation .

- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize synthetic targets .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。